molecular formula C9H10N2O B13937342 Benzenecarboximidamide, 3-acetyl- CAS No. 61625-21-6

Benzenecarboximidamide, 3-acetyl-

Cat. No.: B13937342
CAS No.: 61625-21-6
M. Wt: 162.19 g/mol
InChI Key: QCJAIQCBNVEBKG-UHFFFAOYSA-N
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Description

Benzenecarboximidamide (benzamidine) is an aromatic compound featuring a carboximidamide group (-C(=NH)NH₂) attached to a benzene ring. The 3-acetyl derivative, Benzenecarboximidamide, 3-acetyl-, introduces an acetyl group (-COCH₃) at the 3-position of the benzene ring. This article compares its hypothetical properties and synthesis with analogs, leveraging data from substituted benzamidines, including 3-benzoyl, 4-trifluoromethyl, and aminomethyl derivatives.

Properties

CAS No.

61625-21-6

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-acetylbenzenecarboximidamide

InChI

InChI=1S/C9H10N2O/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-5H,1H3,(H3,10,11)

InChI Key

QCJAIQCBNVEBKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarboximidamide, 3-acetyl- typically involves the acylation of benzenecarboximidamide. One common method is the Friedel-Crafts acylation, where benzenecarboximidamide reacts with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of benzenecarboximidamide, 3-acetyl- may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. Additionally, industrial methods may employ continuous flow reactors to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-acetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Meta-substituted derivatives based on the electrophile used.

Scientific Research Applications

Benzenecarboximidamide, 3-acetyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, 3-acetyl- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus affecting cellular pH regulation . This inhibition can lead to antiproliferative effects in cancer cells by disrupting their metabolic processes.

Comparison with Similar Compounds

Structural and Substituent Effects

  • This may influence reactivity in pharmacological or synthetic applications.
  • 3-Benzoyl- (C₁₄H₁₂N₂O): The benzoyl group (-COC₆H₅) introduces steric bulk and extended conjugation, increasing molecular weight (224.26 g/mol) compared to acetyl (C₈H₉N₂O, ~165 g/mol estimated).
  • 4-Trifluoromethyl- (C₈H₈ClF₃N₂) : The -CF₃ group is strongly electron-withdrawing and hydrophobic, contributing to a higher molecular weight (224.61 g/mol) and possible metabolic stability in pharmaceuticals .
  • 3-Aminomethyl- (C₈H₁₂Cl₂N₄): The aminomethyl (-CH₂NH₂) group adds basicity and hydrogen-bonding capacity, with the dihydrochloride salt form improving solubility in aqueous media .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
3-Acetyl- (hypothetical) C₈H₉N₂O ~165 N/A Likely low in water, moderate in DMSO
3-Benzoyl- C₁₄H₁₂N₂O 224.26 N/A Insoluble in water; soluble in DMF
4-Trifluoromethyl- C₈H₈ClF₃N₂ 224.61 N/A Slightly soluble in water
3-Aminomethyl- (dihydrochloride) C₈H₁₂Cl₂N₄ 247.12 N/A Soluble in polar solvents

Research Findings and Data Gaps

  • Synthesis Efficiency : Yields for substituted benzamidines range from 71% (3-(phenylmethoxy)-) to 80% (coumarin-acetyl hybrids), suggesting moderate to high efficiency for functionalization .
  • Structural Insights : Substituents at the 3-position (acetyl, benzoyl) may sterically hinder interactions with biological targets compared to 4-position analogs (e.g., 4-trifluoromethyl-) .
  • Pharmacological Potential: The antitrypanosomal activity of pentamidine underscores the importance of optimizing substituent chains for target affinity and pharmacokinetics .

Biological Activity

Benzenecarboximidamide, 3-acetyl- (CAS Number: 10057827) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and cytotoxic activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Benzenecarboximidamide, 3-acetyl- is characterized by the presence of a benzene ring, a carboximidamide functional group, and an acetyl substituent. Its molecular formula is C9H10N2OC_9H_{10}N_2O. The structural features contribute to its reactivity and biological activity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzenecarboximidamide derivatives. For instance, compounds similar to benzenecarboximidamide have demonstrated efficacy against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. One study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these pathogens, showing comparable inhibition zones to standard antibiotics like ceftriaxone .

Table 1: Antimicrobial Efficacy of Benzenecarboximidamide Derivatives

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Cytotoxicity Studies

Cytotoxicity assessments have indicated that certain derivatives of benzenecarboximidamide exhibit significant effects on cancer cell lines. In vitro studies demonstrated that some compounds led to alterations in cell morphology and viability in MCF-7 breast cancer cells. For example, one compound showed an IC50 value of 225 µM against these cells, indicating substantial cytotoxic activity .

Table 2: Cytotoxic Effects on MCF-7 Cells

Compound IDIC50 (µM)LDH Levels (U/L) (Treated)LDH Levels (U/L) (Control)
Compound A225521.77 ± 30.885.35 ± 4.2

The antimicrobial action of benzenecarboximidamide derivatives is believed to involve the disruption of biofilm formation and interference with gene transcription related to bacterial virulence factors . The presence of the -N=CO group in its structure is thought to play a crucial role in these mechanisms.

Synthesis Methods

The synthesis of benzenecarboximidamide typically involves reactions such as condensation between acid chlorides and amines or thiourea derivatives under controlled conditions to yield the desired compound. The versatility in synthetic routes allows for the development of various derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Recent research has focused on evaluating the biological profiles of synthesized derivatives. For instance, a study conducted by Roxana et al. explored several derivatives through in vitro assays, confirming their antibacterial properties and cytotoxic effects against specific cancer cell lines . The findings support further investigation into optimizing these compounds for therapeutic applications.

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